Tert-butyl 1-formylcyclobutane-1-carboxylate

Description

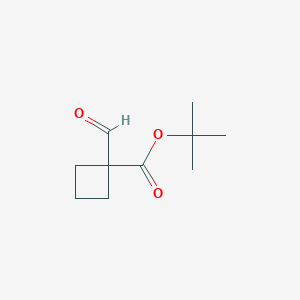

Tert-butyl 1-formylcyclobutane-1-carboxylate is a cyclobutane-derived compound featuring a formyl (-CHO) group and a tert-butyl ester (-COO-t-Bu) at the 1-position of the cyclobutane ring. This compound is of significant interest in synthetic organic chemistry due to the reactivity of the formyl group, which enables diverse transformations such as nucleophilic additions, oxidations, and condensations. Its tert-butyl ester moiety enhances stability under basic and nucleophilic conditions, making it a versatile intermediate in pharmaceutical and materials science research.

Properties

IUPAC Name |

tert-butyl 1-formylcyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-9(2,3)13-8(12)10(7-11)5-4-6-10/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVEDJIIPJJGPHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1555385-66-4 | |

| Record name | tert-butyl 1-formylcyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-formylcyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products and to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-formylcyclobutane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Tert-butyl 1-carboxycyclobutane-1-carboxylate.

Reduction: Tert-butyl 1-hydroxycyclobutane-1-carboxylate.

Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 1-formylcyclobutane-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclobutane derivatives.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 1-formylcyclobutane-1-carboxylate involves its reactivity towards various chemical reagents. The formyl group can participate in nucleophilic addition reactions, while the tert-butyl ester group can undergo hydrolysis or substitution. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Table 1: Key Physicochemical Parameters

| Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) | Solubility |

|---|---|---|---|---|

| Tert-butyl 1-formylcyclobutane-1-carboxylate | -CHO | C₁₀H₁₆O₄ | 200.23 | Polar aprotic solvents (e.g., DMSO) |

| tert-butyl 1-cyanocyclobutane-1-carboxylate | -CN | C₁₀H₁₅NO₃ | 197.23 | Organic solvents (e.g., CHCl₃) |

| 3-(tert-Butoxy)cyclobutane-1-carboxylic acid | -COOH, -O-t-Bu | C₉H₁₆O₃ | 188.22 | Polar solvents (e.g., MeOH) |

| 1-(4-tert-Butylphenyl)cyclobutane-1-carboxylic Acid | -C₆H₄-t-Bu | C₁₅H₂₀O₂ | 232.31 | Chloroform, Methanol |

Notes:

- The formyl derivative exhibits higher polarity due to the aldehyde group, favoring solubility in DMSO.

- The cyano analog’s lower molecular weight and non-polar -CN group enhance compatibility with organic solvents .

- The carboxylic acid derivative is hygroscopic and reactive, limiting its stability in aqueous environments .

Reactivity and Functional Group Influence

- Formyl Group (-CHO) :

- Prone to oxidation (e.g., forming carboxylic acids) and nucleophilic attacks (e.g., forming imines or alcohols via reduction).

- Enhances electrophilicity at the adjacent carbonyl carbon, facilitating cross-coupling reactions.

- Cyano Group (-CN): Electron-withdrawing nature stabilizes the ester carbonyl, reducing hydrolysis rates compared to the formyl analog . Useful in Strecker synthesis or nitrile-to-amine reductions.

- Carboxylic Acid (-COOH) :

- Bulky Aromatic Groups (e.g., -C₆H₄-t-Bu) :

- Improve thermal stability and influence crystal packing via π-π interactions .

Biological Activity

Tert-butyl 1-formylcyclobutane-1-carboxylate is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article will explore the biological properties of this compound, including its synthesis, mechanisms of action, and findings from relevant studies.

Chemical Structure and Properties

This compound has the following structural characteristics:

- Molecular Formula : CHO

- Molecular Weight : 184.24 g/mol

- CAS Number : 177947-96-5

The compound features a cyclobutane ring with a formyl and a tert-butyl ester functional group, which contributes to its chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of cyclobutane derivatives with formic acid or its derivatives under specific conditions. The details of the synthesis process can vary, but it generally includes steps such as:

- Formation of cyclobutane derivatives : Starting materials are selected based on the desired substitution patterns.

- Formylation : The introduction of the formyl group can be achieved through various methods, including the use of formic acid or other formylating agents.

- Esterification : The final step often involves esterification with tert-butanol to yield the desired product.

The biological activity of this compound has been investigated in several studies, revealing multiple mechanisms through which it exerts its effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, potentially reducing inflammation in various models.

- Cytotoxicity Against Cancer Cells : Some studies have shown that this compound exhibits cytotoxic effects against specific cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies and Experimental Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

-

Antimicrobial Study :

- Objective : To assess the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.

- Methodology : Disk diffusion method was used to determine the inhibition zones.

- Results : The compound showed significant inhibition against both bacterial strains, with a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 100 µg/mL for E. coli.

-

Anti-inflammatory Study :

- Objective : To evaluate the effects on lipopolysaccharide (LPS)-induced inflammation in macrophages.

- Methodology : THP-1 cells were differentiated into macrophages and treated with LPS followed by varying concentrations of the compound.

- Results : A dose-dependent reduction in IL-6 and TNF-alpha production was observed, indicating anti-inflammatory properties.

-

Cytotoxicity Assay :

- Objective : To determine cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7).

- Methodology : MTT assay was employed to assess cell viability after treatment with different concentrations of the compound.

- Results : Significant cytotoxicity was observed at concentrations above 25 µM, with IC50 values calculated at approximately 30 µM for HeLa cells and 35 µM for MCF-7 cells.

Summary of Findings

| Biological Activity | Observations | Reference Study |

|---|---|---|

| Antimicrobial | Inhibition zones against S. aureus and E. coli | Study 1 |

| Anti-inflammatory | Reduced IL-6 and TNF-alpha production | Study 2 |

| Cytotoxicity | IC50 values of 30 µM (HeLa), 35 µM (MCF-7) | Study 3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.